![molecular formula C19H21NO5S2 B2995775 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034397-59-4](/img/structure/B2995775.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H21NO5S2 and its molecular weight is 407.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatization
- Novel 4-arylsulfonylthiophene- and furan-2-sulfonamides have been prepared from 3-arylsulfonyl heterocycle via chlorosulfonation, leading to a range of amine derivatives through free radical bromination. This process highlights the versatility of furan and thiophene sulfonamides in synthesizing complex molecules (Hartman & Halczenko, 1990).
Photochemical Applications
- Photoinduced oxidative annulation techniques have been utilized to create highly functionalized polyheterocyclic compounds, demonstrating the potential of furan and thiophene derivatives in complex molecular synthesis without the need for transition metals or oxidants (Zhang et al., 2017).
Green Chemistry
- A metal-free method for synthesizing polysubstituted pyrrole derivatives using surfactants in water has been developed, showcasing the environmental benefits and efficiency of using furan and thiophene derivatives in green chemistry applications (Kumar et al., 2017).
Dye-Sensitized Solar Cells
- Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and used in dye-sensitized solar cells. The use of furan as a conjugated linker resulted in a significant improvement in solar energy-to-electricity conversion efficiency, highlighting its potential in renewable energy technologies (Kim et al., 2011).
Antioxidant and Anticancer Activity
- Novel derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, and furan moieties have shown promising antioxidant and anticancer activities. This research indicates the potential therapeutic applications of compounds with furan and thiophene structures (Tumosienė et al., 2020).
Biobased Polyesters
- Enzymatically polymerized 2,5-bis(hydroxymethyl)furan with diacid ethyl esters has led to the development of novel biobased furan polyesters. This approach highlights the use of furan derivatives in creating sustainable materials with potential applications in various industries (Jiang et al., 2014).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-24-17-6-4-15(5-7-17)9-12-27(22,23)20-14-19(21,16-8-11-26-13-16)18-3-2-10-25-18/h2-8,10-11,13,20-21H,9,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVRUSNTNJMHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide |
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